molecular formula C35H34O8 B15624061 Calyxin B

Calyxin B

Cat. No.: B15624061
M. Wt: 582.6 g/mol
InChI Key: DHYXVFFHVYUZJU-QFCCLOIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calyxin B is a useful research compound. Its molecular formula is C35H34O8 and its molecular weight is 582.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H34O8

Molecular Weight

582.6 g/mol

IUPAC Name

1-[2,4-dihydroxy-3-[(1S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/t25?,29-/m0/s1

InChI Key

DHYXVFFHVYUZJU-QFCCLOIZSA-N

Origin of Product

United States

Methodological & Application

Eriocalyxin B: Application Notes and Protocols for In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anti-tumor effects in a variety of preclinical xenograft models.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, inhibition of key oncogenic signaling pathways, and suppression of angiogenesis and metastasis, makes it a compelling candidate for cancer therapeutic development.[3][4][5] These application notes provide a comprehensive overview of the in vivo application of Eriothis compound in xenograft mouse models, summarizing key quantitative data and detailing experimental protocols to aid in the design and execution of future studies.

Data Presentation: In Vivo Efficacy of Eriothis compound

The anti-tumor activity of Eriothis compound has been validated across several cancer types in xenograft mouse models. The following tables summarize the quantitative data from various studies, highlighting its potent effects on tumor growth.

Table 1: Eriothis compound Efficacy in a Lymphoma Xenograft Model

Cancer TypeXenograft ModelTreatment RegimenTumor Growth InhibitionReference
LymphomaRaji (Burkitt's lymphoma)15 mg/kg, every other day, i.p.~60% reduction in tumor volume compared to control[2]

Table 2: Eriothis compound Efficacy in a Breast Cancer Xenograft Model

Cancer TypeXenograft ModelTreatment RegimenKey FindingsReference
Breast Cancer4T15 mg/kg/daySignificant suppression of tumor growth and angiogenesis. Decreased tumor vascularization.[4]
Triple-Negative Breast CancerMDA-MB-23110 mg/kg/day, i.p.Significant suppression of tumor growth and metastasis.[2]

Table 3: Eriothis compound Efficacy in a Pancreatic Cancer Xenograft Model

Cancer TypeXenograft ModelTreatment RegimenKey FindingsReference
Pancreatic CancerCAPAN-22.5 mg/kg, i.p.Significant reduction in tumor weight and increased superoxide (B77818) levels.[2][6]

Note: i.p. denotes intraperitoneal injection.

Experimental Protocols

The following are detailed methodologies for key experiments involving Eriothis compound in in vivo xenograft mouse models.

Xenograft Tumor Establishment and Drug Administration

This protocol outlines the essential steps for establishing xenograft tumors in mice and the subsequent administration of Eriothis compound.

a. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Raji for lymphoma, CAPAN-2 for pancreatic cancer) are cultured under standard laboratory conditions.[2]

  • Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent the rejection of human tumor xenografts.[2]

b. Tumor Implantation:

  • A suspension of cancer cells, typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or serum-free medium), is prepared.[2]

  • The cell suspension is subcutaneously injected into the flank or another relevant anatomical site of the mice.[2]

c. Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into a control group and a treatment group.[2]

  • Eriothis compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline.[2]

  • The treatment is administered via intraperitoneal (i.p.) injection at the specified dosages and schedules as indicated in the data tables.[2] The control group receives only the vehicle.[2]

d. Monitoring Tumor Growth:

  • Tumor dimensions (length and width) are measured at regular intervals using calipers.[2]

  • Tumor volume is calculated using the formula: (Length × Width²) / 2.[2]

  • Body weight of the mice should be monitored throughout the study to assess toxicity.[4]

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed for final analysis.[2]

Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to detect the expression of specific proteins within the tumor tissue to understand the mechanism of action of Eriothis compound.

  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

  • Sectioning: The paraffin-embedded tissues are sectioned into thin slices (e.g., 4-5 µm).

  • Staining: The sections are deparaffinized, rehydrated, and then subjected to antigen retrieval. The slides are then incubated with primary antibodies against biomarkers of interest such as Ki67 (proliferation), CD31 (angiogenesis), VEGFR-2, and VEGF.[4]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen to visualize the protein expression.

  • Analysis: The stained slides are examined under a microscope, and the percentage of positive cells or staining intensity is quantified.[4]

In Situ Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis, within the tumor tissue.

  • Tissue Preparation: Similar to IHC, tumor tissues are fixed and sectioned.

  • Labeling: The tissue sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: The apoptotic cells are visualized and quantified using a fluorescence microscope. An increase in the number of TUNEL-positive cells in the Eriothis compound-treated group compared to the control group indicates the induction of apoptosis.[3]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Eriothis compound and the general experimental workflow.

Eriocalyxin_B_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MDA-MB-231, Raji) implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size (50-100 mm³) implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization erib_admin 5. Eriothis compound Administration (i.p. injection) randomization->erib_admin vehicle_admin 5. Vehicle Administration (Control) randomization->vehicle_admin monitoring 6. Regular Monitoring of Tumor Volume & Body Weight erib_admin->monitoring vehicle_admin->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia tumor_weight 8. Final Tumor Weight Measurement euthanasia->tumor_weight histology 9. Histological Analysis (IHC, TUNEL) euthanasia->histology data_analysis 10. Statistical Analysis & Conclusion tumor_weight->data_analysis histology->data_analysis

Caption: Experimental workflow for Eriothis compound in vivo xenograft mouse models.

Eriocalyxin_B_Signaling_Pathways cluster_erib Eriothis compound Action cluster_pathways Targeted Signaling Pathways cluster_akt AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_vegfr VEGFR-2 Pathway cluster_outcomes Cellular Outcomes EriB Eriothis compound AKT AKT EriB->AKT Inhibits IKK IKKα/β EriB->IKK Inhibits STAT3 STAT3 EriB->STAT3 Inhibits Phosphorylation VEGFR2 VEGFR-2 EriB->VEGFR2 Inhibits Phosphorylation Apoptosis Apoptosis EriB->Apoptosis Induces mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Decreased Proliferation p70S6K->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Proliferation Metastasis Decreased Metastasis Angiogenesis->Metastasis

Caption: Key signaling pathways modulated by Eriothis compound in cancer cells.

Eriothis compound has been shown to modulate multiple cellular signaling pathways.[3] It inhibits the nuclear factor (NF)-κB and AKT pathways.[3] In some cancer types, it has been observed to activate the extracellular signal-related kinase (ERK) pathway.[3] Furthermore, EriB is a potent inhibitor of the STAT3 signaling pathway, directly and covalently targeting STAT3 to block its phosphorylation and activation.[7] In the context of angiogenesis, Eriothis compound inhibits VEGF-induced phosphorylation of VEGF receptor-2.[4] It also suppresses the Akt/mTOR/p70S6K signaling pathway.[8] The modulation of these pathways ultimately leads to the induction of apoptosis and the suppression of tumor growth.[3][8]

References

Troubleshooting & Optimization

Technical Support Center: Eriocalyxin B Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing unexpected results in Eriocalyxin B (EriB)-induced apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways involved in Eriothis compound-induced apoptosis?

A1: Eriothis compound induces apoptosis through a multi-faceted approach targeting several key signaling pathways. The primary mechanisms include the inhibition of pro-survival pathways such as NF-κB, Akt/mTOR, and STAT3.[1][2][3] Concurrently, EriB activates the pro-apoptotic ERK signaling pathway and promotes the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[1][4]

Q2: I am not observing a significant increase in apoptosis after Eriothis compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of apoptotic induction. These include suboptimal drug concentration or treatment duration, poor cell health, or issues with the apoptosis detection assay itself.[5][6] It is also crucial to consider the specific sensitivity of your cell line to Eriothis compound.

Q3: Can Eriothis compound induce other forms of cell death besides apoptosis?

A3: Yes, besides apoptosis, Eriothis compound has been shown to induce autophagy in some cancer cell lines, such as prostate and breast cancer cells.[2][7] Interestingly, in some contexts, inhibiting autophagy can enhance EriB-induced apoptosis.[2]

Q4: Is it necessary to collect both adherent and floating cells for apoptosis analysis after Eriothis compound treatment?

A4: Absolutely. Apoptotic cells often detach from the culture surface. Therefore, it is critical to collect both the supernatant containing floating cells and the adherent cells to get an accurate measurement of the total apoptotic population.[6]

Troubleshooting Guides

Annexin V/PI Staining Assays

Issue: High percentage of necrotic (Annexin V+/PI+) or apoptotic cells in the untreated control group.

Possible CauseRecommended Solution
Cell culture conditions Ensure cells are in the logarithmic growth phase and not over-confluent.[5] Use fresh culture medium.
Harsh cell handling Avoid vigorous pipetting or high-speed centrifugation that can damage cell membranes.[5]
Trypsinization issues Over-trypsinization can lead to false positives. Use a gentle cell dissociation reagent or scrape the cells. Avoid EDTA-containing solutions as Annexin V binding is calcium-dependent.[5]

Issue: Weak or no Annexin V signal in Eriothis compound-treated cells.

Possible CauseRecommended Solution
Suboptimal EriB treatment Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line.[6]
Reagent issues Ensure the Annexin V/PI kit is not expired and has been stored correctly.[5] Run a positive control (e.g., cells treated with a known apoptosis inducer) to validate the assay.[6]
Incorrect staining procedure Follow the manufacturer's protocol carefully. Ensure the correct buffers are used and incubation times are appropriate.[2]
Caspase Activity Assays

Issue: No significant increase in caspase-3/7 activity after Eriothis compound treatment.

Possible CauseRecommended Solution
Timing of assay Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase activity.
Cell line resistance The specific cell line may have defects in the caspase cascade.
Assay sensitivity Ensure the assay is sensitive enough to detect changes in your experimental setup. Consider using a more sensitive fluorometric or luminometric assay.[8]
Inactive reagents Use a positive control to confirm the activity of the caspase substrate and other kit components.
Western Blotting for Apoptosis Markers

Issue: Difficulty detecting cleaved caspase-3 or changes in Bcl-2 family proteins.

Possible CauseRecommended Solution
Low protein expression The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel.
Poor antibody quality Use an antibody that is validated for Western blotting and specific to the cleaved form of the protein. Run a positive control lysate if available.
Inefficient protein transfer Verify protein transfer by staining the membrane with Ponceau S after transfer.[7]
Suboptimal sample preparation Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Eriothis compound-induced apoptosis.

Table 1: IC50 Values of Eriothis compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
PC-3Prostate Cancer0.46 - 0.8824 - 48[1]
22RV1Prostate Cancer1.20 - 3.2624 - 48[1]
MDA-MB-231Triple Negative Breast CancerNot specified, significant inhibition at 1.5-3 µM24[3][4]

Table 2: Apoptosis Induction by Eriothis compound

Cell LineEriB Concentration (µM)Treatment Duration (h)% of Apoptotic Cells (Annexin V+)Reference
PC-30.54842.1[1]
22RV124831[1]
MDA-MB-2311.5Not specifiedDose-dependent increase[3]
MDA-MB-2313Not specifiedDose-dependent increase[3]

Experimental Protocols

Annexin V-FITC/PI Staining for Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Eriothis compound for the appropriate duration. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis: After treatment with Eriothis compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations

EriocalyxinB_Signaling_Pathway EriB Eriothis compound ROS ↑ ROS Generation EriB->ROS ERK ↑ ERK Activation EriB->ERK STAT3 ↓ STAT3 Phosphorylation EriB->STAT3 Akt_mTOR ↓ Akt/mTOR Pathway EriB->Akt_mTOR NFkB ↓ NF-κB Pathway EriB->NFkB Mito Mitochondrial Dysfunction ROS->Mito ERK->Mito Bcl2_Bax ↓ Bcl-2/Bax Ratio STAT3->Bcl2_Bax Akt_mTOR->Bcl2_Bax NFkB->Bcl2_Bax Caspases ↑ Caspase Activation Mito->Caspases Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Eriothis compound-induced apoptosis signaling pathways.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Start: Cell Culture treatment Eriothis compound Treatment start->treatment harvest Cell Harvesting (Adherent + Floating) treatment->harvest flow Annexin V/PI Staining harvest->flow caspase_assay Caspase Activity Assay harvest->caspase_assay western Western Blotting harvest->western analysis Data Analysis flow->analysis caspase_assay->analysis western->analysis

Caption: General experimental workflow for apoptosis assays.

Troubleshooting_Logic start Unexpected Result check_controls Review Controls (Untreated, Positive) start->check_controls check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Reagent Viability start->check_reagents check_cells Assess Cell Health & Culture Conditions start->check_cells optimize Optimize Treatment (Dose/Time) check_controls->optimize check_protocol->optimize check_reagents->optimize check_cells->optimize repeat_exp Repeat Experiment optimize->repeat_exp

Caption: Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Head-to-Head Comparison: Cytotoxicity of Eriocalyxin B and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Eriocalyxin B (EriB), a natural diterpenoid, and Doxorubicin (B1662922) (DOX), a conventional chemotherapeutic agent. This report compiles experimental data, details methodologies for key experiments, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Quantitative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Eriothis compound and Doxorubicin across a range of cancer cell lines, as determined by MTT assays. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and specific assay protocols.

Cell LineCancer TypeEriothis compound (µM)Doxorubicin (µM)
MDA-MB-231 Triple-Negative Breast Cancer0.35 - 2.25[1]6.602[2]
MCF-7 ER-Positive Breast Cancer>100 (low sensitivity)[1]2.5 - 8.306[2][3]
PC-3 Prostate Cancer0.46 - 0.88[4]8.00[5]
22RV1 Prostate Cancer1.20 - 3.26[4]Not widely reported
PANC-1 Pancreatic CancerPotent cytotoxicity reported[6]Not widely reported
CAPAN-2 Pancreatic CancerPotent cytotoxicity reported[6]Not widely reported
A549 Lung CancerNot widely reported>20 (resistant)[3][5]
HeLa Cervical CancerNot widely reported1.00 - 2.9[3][5]
HepG2 Hepatocellular CarcinomaNot widely reported12.2[3]
IMR-32 NeuroblastomaLess effective than Doxorubicin[7]More effective than EriB[7]
UKF-NB-4 NeuroblastomaSimilar to Doxorubicin[7]Similar to EriB[7]

Mechanisms of Action: Distinct Pathways to Cell Death

Eriothis compound and Doxorubicin induce cytotoxicity through fundamentally different molecular mechanisms. EriB primarily targets key signaling pathways that are often dysregulated in cancer, while Doxorubicin directly damages DNA and inhibits essential enzymes for DNA replication.

Eriothis compound: A Multi-Targeted Signaling Inhibitor

Eriothis compound exerts its anticancer effects by modulating multiple signaling cascades crucial for cancer cell survival and proliferation. Two of its primary targets are the STAT3 and Akt/mTOR pathways.

STAT3 Signaling Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Eriothis compound has been shown to be a potent and specific inhibitor of the STAT3 signaling pathway.[5][8][9] It directly and covalently binds to a cysteine residue (Cys712) in the SH2 domain of the STAT3 protein.[5] This binding prevents the phosphorylation and activation of STAT3, thereby blocking its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators.[5][8][9]

EriB_STAT3_Pathway EriB Eriothis compound STAT3 STAT3 EriB->STAT3 Covalently binds to Cys712 pSTAT3 p-STAT3 (Active) EriB->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Transcription Activates Apoptosis_Inhibition Inhibition of Apoptosis & Promotion of Proliferation Gene_Transcription->Apoptosis_Inhibition

Inhibitory action of Eriothis compound on the STAT3 signaling pathway.

Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Studies have demonstrated that Eriothis compound can suppress the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), leading to the induction of apoptosis and autophagy in cancer cells.[6][10] By inhibiting this pathway, EriB disrupts essential cellular processes that cancer cells rely on for their growth and survival.

EriB_Akt_mTOR_Pathway EriB Eriothis compound pAkt p-Akt (Active) EriB->pAkt Inhibits pmTOR p-mTOR (Active) EriB->pmTOR Inhibits Akt Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates mTOR->pmTOR Phosphorylation Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalates DNA_TopoII_Complex DNA-Topoisomerase II Cleavage Complex Dox->DNA_TopoII_Complex Stabilizes DNA->DNA_TopoII_Complex TopoII Topoisomerase II TopoII->DNA_TopoII_Complex DSB DNA Double-Strand Breaks DNA_TopoII_Complex->DSB Prevents re-ligation CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding in 96-well plate Start->Cell_Seeding Incubation1 Overnight Incubation Cell_Seeding->Incubation1 Compound_Treatment Treatment with EriB or DOX Incubation1->Compound_Treatment Incubation2 Incubation (24-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubation (2-4h) MTT_Addition->Incubation3 Formazan_Solubilization Solubilize Formazan Crystals Incubation3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.